2,4-Dinitrobenzenesulfonic acid hydrate

Description

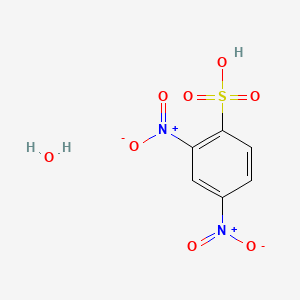

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dinitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGBNENHEGYJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009878 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-22-3 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698999-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dinitrobenzenesulfonic Acid Hydrate and Its Derivatives

Optimized Synthesis Routes of 2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303)

Nitration of Benzenesulfonic Acid: Mechanistic and Yield Enhancements

The synthesis of 2,4-Dinitrobenzenesulfonic acid is achieved through the nitration of benzenesulfonic acid, a classic example of an electrophilic aromatic substitution reaction. vedantu.commasterorganicchemistry.com The process involves treating benzenesulfonic acid with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com

The mechanism proceeds in distinct steps:

Generation of the Electrophile : The first step is the activation of nitric acid by the stronger sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). vedantu.commasterorganicchemistry.comlibretexts.orglibretexts.org This is the key species that attacks the aromatic ring.

Electrophilic Attack : The electron-rich benzene (B151609) ring of benzenesulfonic acid attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. vedantu.commasterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bearing the nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the final product. vedantu.commasterorganicchemistry.com

The sulfonic acid group (-SO₃H) already present on the ring is a strong electron-withdrawing group and a meta-director. Therefore, it directs the incoming nitro groups to the positions meta (positions 3 and 5) relative to itself. However, to achieve the 2,4-dinitro substitution pattern, the reaction conditions are more forcing than a simple mononitration, driving the substitution at the ortho and para positions relative to the directing influence of the first nitro group, and overcoming the deactivating nature of the sulfonic acid group. The products of aromatic nitrations serve as crucial intermediates in industrial chemistry. libretexts.org

Synthesis of Dinitrophenylated Compounds Utilizing 2,4-Dinitrobenzenesulfonic Acid Hydrate

This compound is a valuable reagent for introducing the 2,4-dinitrophenyl (DNP) group onto various nucleophilic substrates. The two strongly electron-withdrawing nitro groups make the carbon atom to which the sulfonic acid group is attached highly electrophilic and susceptible to nucleophilic aromatic substitution.

Derivatization of Amino Alcohols: Formation of Ether-Soluble Products

Amino alcohols, which contain both a nucleophilic amino group and a hydroxyl group, can be derivatized using dinitrophenylating agents. The amino group, being a stronger nucleophile than the hydroxyl group, preferentially attacks the electron-deficient aromatic ring. While direct studies with this compound are not extensively detailed in the provided sources, the principle is demonstrated by the use of analogous reagents like 3,5-dinitrobenzoyl groups immobilized on a solid-phase polymer for the derivatization of amino alcohols. nih.gov

In such reactions, the nucleophilic amine of the amino alcohol attacks the dinitrophenyl moiety, displacing a leaving group (in this case, the sulfonic acid group). This forms a stable N-(2,4-dinitrophenyl) derivative. The resulting dinitrophenylated amino alcohol often exhibits altered solubility properties compared to the parent amino alcohol. Amino acids and their simple derivatives generally have low solubility in semi-polar organic solvents like ethanol (B145695) and are expected to be even less soluble in non-polar solvents like ether. uri.edunih.gov However, the attachment of the bulky, nonpolar dinitrophenyl group can increase the lipophilicity of the molecule, rendering the derivative more soluble in organic solvents, including those compatible with ether. These derivatization reactions are useful in chromatography for the separation and detection of chiral and achiral amino alcohols. nih.gov

Functionalization of Histidine and Sulfur-Containing Moieties

The dinitrophenylation of amino acids is a cornerstone technique in protein chemistry, and 2,4-dinitro-substituted reagents readily react with specific amino acid side chains.

Histidine: The imidazole (B134444) side chain of histidine is a key site for functionalization in peptides and proteins. nih.gov The imidazole ring contains a nucleophilic nitrogen atom that can attack the electrophilic carbon of a dinitrophenylating agent. nih.govyoutube.com This reaction results in the covalent attachment of the DNP group to the histidine residue. This modification is useful for creating peptide conjugates and exploring the structure-activity relationships of bioactive peptides. nih.govspringernature.com The pKa of the histidine imidazole ring is close to neutral pH, allowing it to act as both a proton donor and acceptor, which facilitates its nucleophilic character in these reactions. nih.gov

Sulfur-Containing Moieties: Thiols (R-SH), such as the side chain of the amino acid cysteine, are highly effective nucleophiles. masterorganicchemistry.com The corresponding conjugate base, a thiolate (R-S⁻), is an even more potent nucleophile and reacts readily with electrophilic aromatic compounds. youtube.com The reaction with a 2,4-dinitrophenylating agent proceeds via nucleophilic aromatic substitution to form a stable thioether linkage. This reaction is widely used for the quantification and labeling of thiols in proteins. nih.gov The high nucleophilicity of sulfur compared to oxygen ensures that this reaction is efficient and specific for thiol groups under controlled conditions. masterorganicchemistry.com

Formation of Complex Molecular Architectures

Synthesis of Alpha-Hydroxyketones

This compound can be employed in the synthesis of α-hydroxyketones. While the specific catalytic mechanism involving this acid is not extensively detailed in the provided literature, its utility in this transformation is noted. The synthesis of α-hydroxyketones is a fundamentally important process in organic chemistry, as this functional group is present in many natural products and serves as a versatile synthetic intermediate. google.comorganic-chemistry.org Various methods exist for their preparation, including the oxidation of epoxides, the hydration of alkynes, and the direct hydroxylation of ketones. organic-chemistry.org The use of this compound represents one of the many strategies available to chemists to access these valuable molecular architectures.

Integration into Cyclodextrin (B1172386) Derivatives

The covalent modification of cyclodextrins with 2,4-dinitrobenzenesulfonic acid aims to merge the characteristic inclusion capabilities of the macrocycle with the distinct electronic and reactive properties of the dinitrophenylsulfonyl moiety. While direct, single-step syntheses are not extensively documented, the construction of such derivatives can be inferred from established methodologies for attaching dinitrophenyl and sulfonate groups to cyclodextrins. The primary reaction sites on cyclodextrins are the hydroxyl groups, with the primary hydroxyls at the 6-position of the glucopyranose units being the most reactive.

A principal strategy for affixing a dinitrophenyl group to a cyclodextrin involves utilizing a reagent that can react with these hydroxyl groups. For instance, dinitrophenyl (DNP) substituted β-cyclodextrin derivatives have been synthesized for application as chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov In these preparations, reagents containing the dinitrophenyl moiety are covalently attached to the cyclodextrin, resulting in a derivative that possesses π-electron deficient (pi-acidic) characteristics, which are advantageous for certain chromatographic separations. nih.gov

The introduction of sulfonate groups to cyclodextrins can be accomplished through various synthetic routes. A common method involves the reaction of the cyclodextrin with a sulfonylating agent. This approach has been used to synthesize a range of 6-O-arylsulfonate-β-CDs. mdpi.com The specific reaction conditions can be tailored, with some syntheses performed in aqueous sodium hydroxide (B78521) and others using pyridine (B92270) as the solvent. mdpi.com A well-documented example is the synthesis of 6-O-(p-toluenesulfonyl)-α-CD (Ts-α-CD). mdpi.com

Another relevant synthetic pathway is the preparation of β-cyclodextrin-propyl sulfonic acid. In this multi-step process, β-cyclodextrin is first treated with 1,3-propanesultone in a sodium hydroxide solution to form sulfopropyl ether β-cyclodextrin (SPE-β-CD). nih.gov Subsequent treatment of this intermediate with an acidic resin yields the desired sulfonated cyclodextrin. nih.gov This particular methodology showcases a route to a cyclodextrin derivative bearing a sulfonic acid group via an alkyl linker. nih.gov

Based on these established principles, a feasible synthetic pathway for a 2,4-dinitrobenzenesulfonyl-cyclodextrin derivative would likely involve the reaction of a cyclodextrin with 2,4-dinitrobenzenesulfonyl chloride. Such a reaction would typically be conducted in a solvent like pyridine, which serves a dual role as both the reaction medium and an acid scavenger to neutralize the hydrogen chloride byproduct. The nucleophilic hydroxyl groups of the cyclodextrin would attack the electrophilic sulfur atom of the 2,4-dinitrobenzenesulfonyl chloride, leading to the formation of a sulfonate ester bond. The degree of substitution on the cyclodextrin could potentially be controlled by manipulating the stoichiometric ratio of the reactants.

The following interactive table provides a summary of various synthesized cyclodextrin derivatives that possess functionalities related to the target compound, illustrating the versatility of cyclodextrin modification.

| Derivative Name | Reported Application | Reference |

|---|---|---|

| Dinitrophenyl (DNP) substituted β-cyclodextrin | Chiral stationary phases for HPLC | nih.gov |

| 6-O-(p-toluenesulfonyl)-α-CD | Synthetic intermediate | mdpi.com |

| β-Cyclodextrin-propyl sulfonic acid | Catalyst | nih.gov |

| 6-O-(4-carboxybenzenesulfonate)-β-CD | Photoresponsive molecularly imprinted systems | mdpi.com |

| 6-O-(2,4,6-trimethylbenzenesulfonate)-α-CD | Intermediate for further modification | mdpi.com |

Elucidation of Reaction Mechanisms Involving 2,4 Dinitrobenzenesulfonic Acid Hydrate

Investigations of Ipso Nucleophilic Substitution Pathways

A notable reaction pathway for 2,4-Dinitrobenzenesulfonic acid involves the ipso nucleophilic substitution of its sulfonic acid group. This transformation is particularly effective due to the electron-deficient nature of the benzene (B151609) ring, which is highly activated by the two nitro groups. This activation facilitates the departure of the sulfonate group upon attack by a nucleophile at the carbon atom to which it is attached.

Carbon-Carbon Bond Formation with Active Methylene (B1212753) Compounds

A significant advancement in carbon-carbon bond formation utilizes 2,4-Dinitrobenzenesulfonic acid as a substrate for ipso nucleophilic substitution with active methylene compounds. semanticscholar.orgwikipedia.org This method provides a novel route for the arylation of compounds containing an active methylene group, such as malonic esters and β-keto esters. semanticscholar.org The reaction proceeds under mild conditions and, notably, does not require the use of transition-metal catalysts like palladium or copper, which are often necessary in similar transformations with aryl halides. semanticscholar.orgwikipedia.org

The mechanism is proposed to proceed via the formation of a Meisenheimer adduct. semanticscholar.org Initially, a base, such as cesium carbonate, deprotonates the active methylene compound to generate a carbanion. This nucleophilic carbanion then attacks the C-1 position of the 2,4-dinitrobenzenesulfonate (B1228243) ring, which bears the sulfonic acid group. nih.gov This addition forms a resonance-stabilized intermediate known as a Meisenheimer adduct, where the negative charge is delocalized over the benzene ring and further stabilized by the strong electron-withdrawing nitro groups. semanticscholar.org Subsequent elimination of the sulfite (B76179) anion (SO₃²⁻) and rearomatization of the ring yield the final arylated product. nih.gov

Research has shown that the reaction conditions can be optimized for high yields. For instance, the reaction between 2,4-Dinitrobenzenesulfonic acid and diethyl malonate was found to be most effective in Dimethyl sulfoxide (B87167) (DMSO) as a solvent at 80 °C, with cesium carbonate as the base. semanticscholar.org

Table 1: Optimization of Reaction Conditions for Ipso Substitution

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | Cs₂CO₃ | 80 | 95 |

| 2 | DMF | Cs₂CO₃ | 80 | 75 |

| 3 | Acetonitrile | Cs₂CO₃ | 80 | 40 |

| 4 | Toluene | Cs₂CO₃ | 80 | No Reaction |

| 5 | DMSO | K₂CO₃ | 80 | 88 |

| 6 | DMSO | Na₂CO₃ | 80 | 65 |

Data sourced from a study on the reaction between 2,4-dinitrobenzenesulfonic acid and diethyl malonate. semanticscholar.org

The scope of this reaction is broad, with various active methylene compounds, particularly those with two ester groups, providing excellent yields. semanticscholar.org

Stereochemical Aspects and Quaternary Carbon Center Formation

A key feature of the ipso substitution reaction between 2,4-Dinitrobenzenesulfonic acid and substituted active methylene compounds is its ability to form sterically congested all-carbon quaternary centers. semanticscholar.org When a substituted malonate, for example, is used as the nucleophile, the carbon atom that attacks the aromatic ring is itself tertiary. The resulting C-C bond formation creates a new quaternary carbon, which is a carbon atom bonded to four other carbon atoms. semanticscholar.org

This methodology offers a valuable and direct route to synthesize molecules containing these challenging structural motifs. semanticscholar.org The formation of such densely substituted centers is significant in the synthesis of complex organic molecules and active pharmaceutical ingredients. The reaction proceeds without the need for chiral ligands or catalysts, and the stereochemical outcome is dependent on the structure of the starting materials. The steric hindrance of cyclic active methylene compounds, however, was found to prevent the reaction from occurring even at elevated temperatures. semanticscholar.org

Brønsted Acid Catalysis Mechanisms

In addition to its role as a substrate in substitution reactions, 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) is an effective Brønsted acid catalyst. rsc.org Its strong acidity allows it to protonate various functional groups, thereby activating substrates for subsequent reactions.

Ritter Reaction: Secondary Benzylic Alcohol Transformations

2,4-Dinitrobenzenesulfonic acid (DNBSA) has been identified as an efficient metal-free, organic acid catalyst for the Ritter reaction. youtube.comorganic-chemistry.org This reaction transforms secondary benzylic alcohols into the corresponding N-benzylacetamides in the presence of a nitrile, typically acetonitrile, which acts as both the solvent and the nitrogen source. rsc.orgyoutube.com

The mechanism of the Ritter reaction under these conditions begins with the protonation of the alcohol's hydroxyl group by the strong acid catalyst, DNBSA. byjus.combiosynth.com This protonation converts the poor leaving group (⁻OH) into a good leaving group (H₂O). google.comwikipedia.org For secondary benzylic alcohols, the departure of the water molecule generates a relatively stable secondary benzylic carbocation. byjus.comnih.gov This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrated during aqueous workup, followed by tautomerization to yield the stable N-alkyl amide product. biosynth.com The use of DNBSA allows the reaction to proceed cleanly and in high yields under relatively mild conditions, without the need for rigorously dry solvents. youtube.com

Mechanistic Divergence in Tertiary Alcohol Reactions

When the substrate is changed from a secondary benzylic alcohol to a tertiary α,α-dimethylbenzylic alcohol, the reaction catalyzed by 2,4-Dinitrobenzenesulfonic acid follows a different mechanistic pathway. youtube.com Instead of the expected Ritter product, a formal dimerization reaction occurs. youtube.com

This mechanistic divergence is attributed to the high stability of the tertiary carbocation formed after the initial acid-catalyzed dehydration of the alcohol. wikipedia.org The tertiary carbocation is sufficiently stable to act as an electrophile in a subsequent reaction. It can be trapped by another molecule of the tertiary alcohol or an alkene formed from its elimination, leading to dimerization products rather than being intercepted by the weaker nitrile nucleophile. This alternative pathway highlights the influence of carbocation stability on the outcome of Brønsted acid-catalyzed reactions involving alcohols.

Michael Addition Reactions: Catalytic Role and Efficiency

While more commonly catalyzed by bases, the Michael addition can also be facilitated by Brønsted acids such as 2,4-Dinitrobenzenesulfonic acid. semanticscholar.org In this context, the acid does not activate the nucleophile (Michael donor), but rather the electrophile (Michael acceptor), which is typically an α,β-unsaturated carbonyl compound. semanticscholar.org

The catalytic mechanism involves the protonation of the carbonyl oxygen of the Michael acceptor by 2,4-Dinitrobenzenesulfonic acid. semanticscholar.org This protonation increases the electrophilicity of the conjugated system, making the β-carbon significantly more susceptible to nucleophilic attack. By drawing electron density towards the protonated oxygen, the β-carbon develops a more pronounced partial positive charge. youtube.com A weak nucleophile, such as an enol or a silyl (B83357) enol ether, can then add to this activated β-carbon. semanticscholar.org Subsequent deprotonation of the resulting enol intermediate furnishes the final Michael adduct. wikipedia.org The efficiency of this catalytic process is contingent on the ability of the Brønsted acid to effectively activate the Michael acceptor without fully inhibiting the nucleophilicity of the Michael donor.

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| 2,4-Dinitrobenzenesulfonic acid hydrate | (O₂N)₂C₆H₃SO₃H · xH₂O |

| Acetonitrile | CH₃CN |

| Cesium carbonate | Cs₂CO₃ |

| Diethyl malonate | CH₂(COOC₂H₅)₂ |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO |

| N-benzylacetamide | C₉H₁₁NO |

| α,α-dimethylbenzylic alcohol | C₉H₁₂O |

| Meisenheimer adduct | (Varies) |

| β-keto ester | RCOCH₂COOR' |

| Malonic ester | ROOCCH₂COOR' |

| Sulfite | SO₃²⁻ |

| Toluene | C₇H₈ |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| Potassium carbonate | K₂CO₃ |

| Sodium carbonate | Na₂CO₃ |

| Enol | C=COH |

Degradation Mechanisms in Advanced Oxidation Processes (Reference to 2,4-Dinitroanisole (B92663) as analogous system)

The degradation of DNAN in AOPs is primarily initiated by the attack of hydroxyl radicals. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the plausible reaction pathways. These studies indicate that the degradation proceeds through several key mechanisms, including hydroxyl radical-initiated reactions and subsequent addition-elimination pathways.

The initial step in the degradation of DNAN involves the reaction with hydroxyl radicals. These reactions can proceed via two main pathways: hydrogen abstraction and hydroxyl radical addition.

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the methoxy (B1213986) group (-OCH₃) of DNAN. This is considered an unavoidable competing mechanism. nih.gov This abstraction leads to the formation of a radical intermediate and a water molecule. This radical intermediate can then undergo further reactions, including addition-elimination processes. nih.gov

Hydroxyl Radical Addition: The hydroxyl radical can add to the aromatic ring of DNAN. This addition can occur at various positions on the ring, leading to the formation of different hydroxylated intermediates. The positions of the nitro groups and the methoxy group influence the electron density of the aromatic ring, thereby directing the addition of the electrophilic hydroxyl radical. The formation of these adduct radicals is often a barrierless or low-barrier process.

Following the initial hydroxyl radical attack, the degradation of DNAN proceeds through a series of addition-elimination reactions, which are considered the dominant degradation mechanism. nih.govacs.org These pathways involve the addition of a hydroxyl radical to the aromatic ring, followed by the elimination of a substituent, such as a nitro group or the methoxy group.

One of the significant pathways is the substitution of the methoxy group, which is considered the most energetically favorable degradation pathway for DNAN. bibliotekanauki.pl This reaction leads to the formation of 2,4-dinitrophenol (B41442) (2,4-DNP). bibliotekanauki.pl The process is initiated by the attack of a hydroxyl radical on the C1 carbon (the carbon attached to the methoxy group), forming a Meisenheimer-like complex. acs.org Subsequently, the methoxy group is eliminated as methanol (B129727).

Denitrification, the removal of a nitro group, is another important addition-elimination pathway. The hydroxyl radical can attack the carbon atom attached to a nitro group, leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). This process results in the formation of nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol, which have been experimentally detected as byproducts of DNAN degradation.

Competing Reactions:

Several reactions can compete with the primary degradation pathways of DNAN in AOPs. One of the most significant competing reactions is hydroxyl radical scavenging . In this process, other species present in the solution, or even excess hydroxyl radicals themselves, can consume the hydroxyl radicals, thereby reducing the efficiency of the degradation of the target compound.

The molar ratio of hydrogen peroxide (the source of hydroxyl radicals in many AOPs) to DNAN is a critical factor. An optimal ratio is necessary for efficient degradation. If the concentration of H₂O₂ is too low, the production of hydroxyl radicals will be insufficient. Conversely, if the concentration is too high, H₂O₂ can act as a scavenger of hydroxyl radicals.

Furthermore, the intermediate products of DNAN degradation, such as 2,4-DNP and nitrophenols, can also compete with the parent compound for hydroxyl radicals, leading to a more complex reaction mixture and potentially slowing down the complete mineralization of the initial pollutant.

The table below summarizes the key reaction pathways and intermediates in the degradation of 2,4-Dinitroanisole in AOPs.

| Reaction Pathway | Initiating Step | Key Intermediates | Final Products (before ring opening) |

| Addition-Elimination (Demethoxylation) | •OH addition to C1 | Meisenheimer-like complex | 2,4-Dinitrophenol |

| Addition-Elimination (Denitrification) | •OH addition to C2 or C4 | Hydroxylated DNAN radical | 2-Nitrophenol, 4-Nitrophenol |

| Hydrogen Abstraction | •OH abstraction from -OCH₃ | DNAN radical | Further oxidation products |

The following table provides more detailed information on some of the identified intermediate products from the degradation of 2,4-Dinitroanisole in Advanced Oxidation Processes.

| Intermediate Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Degradation Pathway |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Major product of demethoxylation pathway. bibliotekanauki.pl |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Product of denitrification at the 4-position. |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Product of denitrification at the 2-position. |

| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | Intermediate from the oxidation of the methoxy group. |

Applications of 2,4 Dinitrobenzenesulfonic Acid Hydrate in Catalysis

Organic Acid Catalysis in Heterogeneous and Homogeneous Systems

2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) has demonstrated utility as a versatile organic acid catalyst. It can be employed in the synthesis of specialized ionic liquids. For instance, it is used to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]), which is a Brønsted-acidic ionic liquid. scientificlabs.co.uk Such ionic liquids can act as homogeneous catalysts, for example, in the synthesis of trioxane (B8601419). scientificlabs.co.uk The compound's catalytic activity is also observed in amidation reactions, where it facilitates the conversion of secondary-benzylic alcohols into N-benzylacetamides. scientificlabs.co.uk

Role as a Brønsted Acid Catalyst

The significant Brønsted acidity of 2,4-Dinitrobenzenesulfonic acid, derived from the strong electron-withdrawing effects of its two nitro groups, makes it an effective catalyst for various organic reactions. A notable application is in the controlled/living ring-opening polymerization of ε-caprolactone. rsc.org In this process, the acid catalyzes the polymerization initiated by benzyl (B1604629) alcohol, allowing for the synthesis of poly(ε-caprolactone) (PCL) with controlled molecular weights. rsc.org The mechanism involves the protonation and activation of the monomer by the strong acid, facilitating nucleophilic attack by the initiator.

Detailed studies using various functional initiators like propargyl alcohol and 1,3-propanediol (B51772) have successfully produced end-functionalized polyesters, showcasing the catalyst's versatility. rsc.org Furthermore, it has been used to create well-defined block copolymers, such as poly(ε-caprolactone)-block-poly(δ-valerolactone) (PCL-b-PVL). rsc.org

| Reaction Type | Role of 2,4-Dinitrobenzenesulfonic Acid Hydrate | Example Product |

| Amidation | Brønsted Acid Catalyst | N-benzylacetamides |

| Ionic Liquid Synthesis | Brønsted Acid Precursor | 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate |

| Ring-Opening Polymerization | Brønsted Acid Catalyst | Poly(ε-caprolactone) |

Lewis Acid Catalysis with Lanthanide(III) Complexes of Dinitrobenzenesulfonic Acid

By reacting 2,4-dinitrobenzenesulfonic acid with lanthanide(III) oxides, a class of lanthanide(III) 2,4-dinitrobenzenesulfonate complexes, denoted as Ln(2,4-NBSA)₃, can be synthesized. materials-science.infokuleuven.be These compounds are explored as water-tolerant Lewis acid catalysts, analogous to the well-studied lanthanide triflates. nih.gov The lanthanide ion acts as the Lewis acidic center, with its catalytic activity being modulated by the associated sulfonate counterion. materials-science.infonih.gov

Lanthanide(III) complexes of 2,4-dinitrobenzenesulfonic acid have been examined as catalysts for the nitration of aromatic compounds such as benzene (B151609), toluene, and various xylenes. materials-science.info The Lewis acidic lanthanide center is thought to activate the nitrating agent.

However, research comparing different nitrobenzenesulfonate ligands has revealed that steric effects play a crucial role in catalytic efficiency. materials-science.info Initial screenings showed that lanthanum(III) complexes with the bulky 2,4-dinitrobenzenesulfonate (2,4-NBSA) ligand were less effective for nitration than catalysts containing the less bulky p-nitrobenzenesulfonate (p-NBSA) or m-nitrobenzenesulfonate (B8546208) (m-NBSA) ligands. materials-science.info

A clear correlation was also observed between the ionic radii of the lanthanide(III) ions and the nitration yields, with lighter lanthanides like Lanthanum(III) being more effective. materials-science.info This trend is opposite to that observed for the widely used lanthanide(III) triflate catalysts, where activity increases with decreasing ionic radius. lookchem.com

| Catalyst System | Aromatic Substrate | Relative Catalytic Efficiency | Key Finding |

| Ln(2,4-NBSA)₃ vs. Ln(p-NBSA)₃ | Benzene, Toluene | Ln(p-NBSA)₃ > Ln(2,4-NBSA)₃ | The bulkier 2,4-NBSA ligand reduces catalytic effectiveness compared to p-NBSA. materials-science.info |

| La(p-NBSA)₃ vs. Yb(p-NBSA)₃ | p-xylene | La(p-NBSA)₃ > Yb(p-NBSA)₃ | Lighter lanthanides with larger ionic radii are more effective catalysts in this system. lookchem.com |

While related lanthanide(III) complexes, such as lanthanide(III) tosylates, have been developed as catalysts for the acylation of alcohols, specific research findings detailing the application of lanthanide(III) complexes of 2,4-dinitrobenzenesulfonic acid for this purpose were not available in the searched literature. kuleuven.be

The synthesis of calixarenes, which are macrocyclic compounds formed from phenols and aldehydes, is a well-established field. researchgate.net These reactions are often acid-catalyzed. However, no specific information regarding the use of lanthanide(III) complexes of 2,4-dinitrobenzenesulfonic acid as Lewis acid catalysts for the synthesis of calix scientificlabs.co.ukresorcinarenes was found in the provided search results.

Role in Materials Chemistry and Advanced Materials Precursors

Precursor for Advanced Dye Synthesis

2,4-Dinitrobenzenesulfonic acid serves as a key starting material in the synthesis of certain advanced dyes, particularly reactive dyes. A significant pathway involves its conversion to 2,4-diaminobenzenesulfonic acid, also known as metamic acid. google.com This transformation is typically achieved through catalytic hydrogenation, where the two nitro groups on the 2,4-Dinitrobenzenesulfonic acid molecule are reduced to amino groups. google.com The resulting metamic acid is a valuable intermediate in the dye industry because it can be directly processed to create reactive dyes without the need for complex isolation of intermediate stages. google.com Reactive dyes are a class of highly colored organic substances that form a covalent bond with the fibers of fabrics like cotton, wool, or silk, leading to excellent wash fastness.

The general process involves the catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid in the presence of a promoter, such as nickel or palladium catalysts. google.com This reaction can be carried out in situ after the initial formation of the sulfonic acid. google.com The resulting 2,4-diaminobenzenesulfonic acid can then undergo diazotization and coupling reactions, which are fundamental steps in the synthesis of many azo dyes. unb.caresearchgate.netyoutube.com

| Compound Name | Role/Significance |

|---|---|

| 2,4-Dinitrobenzenesulfonic acid | Precursor molecule |

| 2,4-diaminobenzenesulfonic acid (Metamic acid) | Intermediate for reactive dyes google.com |

| Reactive Dyes | Final product class google.com |

Application in Functional Material Development

Beyond dye synthesis, 2,4-Dinitrobenzenesulfonic acid and its derivatives are employed in the development of various functional materials.

One notable application involves its sodium salt, 2,4-Dinitrobenzenesulfonic acid sodium salt, which is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. fishersci.com Cyclodextrins are known for their ability to form inclusion complexes with a wide range of guest molecules, and modifying them with aromatic spacers derived from this compound can tailor their properties for specific applications in areas like molecular recognition, catalysis, and drug delivery.

Furthermore, 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) itself can act as a catalyst. It is utilized in amidation reactions, specifically for converting secondary-benzylic alcohols into N-benzylacetamides. scientificlabs.co.uk It also serves as a precursor for creating Brønsted-acidic ionic liquids. scientificlabs.co.uk For instance, it is used to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]), an ionic liquid that functions as a catalyst in the synthesis of trioxane (B8601419). scientificlabs.co.uk Ionic liquids are valued as "green" solvents and catalysts in chemical synthesis due to their low vapor pressure and high thermal stability.

| Compound Name | Application | Reference |

|---|---|---|

| 2,4-Dinitrobenzenesulfonic acid sodium salt | Synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives | fishersci.com |

| N-benzylacetamides | Product of catalyzed amidation reaction | scientificlabs.co.uk |

| 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate ([NOP][DNBSA]) | Brønsted-acidic ionic liquid catalyst | scientificlabs.co.uk |

| Trioxane | Product of catalyzed synthesis using [NOP][DNBSA] | scientificlabs.co.uk |

Compound Index

Utility in Biomedical Research Models and Probes

Dinitrophenylation of Biological Molecules

Dinitrophenylation is a chemical process that introduces a dinitrophenyl (DNP) group onto a molecule. This modification is particularly useful in biological research for labeling and subsequent detection of molecules.

Antibody Derivatization for Immunological Studies

The dinitrophenyl group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.govsynabs.be In immunological studies, proteins like bovine serum albumin (BSA) are conjugated with DNP to create immunogens. nih.govresearchgate.net When introduced into an animal model, these DNP-protein conjugates stimulate the production of anti-DNP antibodies. nih.gov

These anti-DNP antibodies are valuable reagents in various immunoassays. synabs.be For instance, they can be used as primary or secondary antibodies in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. synabs.beresearchgate.net The high affinity and specificity of the anti-DNP antibody to the DNP hapten allows for reliable detection and quantification of DNP-labeled molecules. researchgate.net This principle is also employed in creating isotype controls for immunoassays, where anti-DNP antibodies serve as a non-targeting control to establish baseline readings. synabs.be The generation of monoclonal anti-DNP antibodies with high affinity has been a significant advancement in this field. nih.govresearchgate.net

Detection and Quantification of Carbonyl Groups in Proteins via Surface Plasmon Resonance

Protein carbonylation, the introduction of carbonyl groups (aldehydes and ketones) into proteins, is a common marker of oxidative stress. researchgate.netnih.gov A method utilizing 2,4-dinitrobenzenesulfonic acid dihydrate has been established for the sensitive analysis of protein carbonyls using surface plasmon resonance (SPR). researchgate.net

In this method, protein carbonyls are first reacted with 2,4-dinitrobenzenesulfonic acid dihydrate, which results in the dinitrophenylation of the carbonyl groups. researchgate.net The resulting DNP-protein carbonyls can then be quantified using an anti-DNP antibody in an SPR-based system. researchgate.net SPR is an optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip. nih.govresearchgate.net In this application, the anti-DNP antibody is immobilized on the SPR sensor chip. When the DNP-labeled protein sample is passed over the chip, the binding of the DNP-protein carbonyls to the antibody causes a change in the refractive index, which is proportional to the amount of bound protein. researchgate.net This technique has been successfully used to measure protein carbonylation in the stratum corneum as a biomarker for skin photo-stress. researchgate.net

Table 1: Key Steps in SPR-based Protein Carbonyl Detection

| Step | Description |

|---|---|

| 1. Sample Collection | Collection of the biological sample containing proteins (e.g., stratum corneum via tape stripping). researchgate.net |

| 2. Derivatization | Reaction of protein carbonyl groups with 2,4-dinitrobenzenesulfonic acid dihydrate to form DNP-protein carbonyls. researchgate.net |

| 3. SPR Analysis | The derivatized sample is introduced into an SPR system where an anti-DNP antibody is immobilized on the sensor chip. researchgate.net |

| 4. Detection | The binding of DNP-protein carbonyls to the antibody is measured by the change in the SPR signal. researchgate.net |

| 5. Quantification | The amount of protein carbonyl is determined based on the magnitude of the SPR response. researchgate.net |

Induction of Inflammatory Models in Experimental Biology

2,4-Dinitrobenzenesulfonic acid is widely used to induce colitis in rodents, providing a valuable and reproducible animal model for studying the pathogenesis of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. researchgate.netnih.govcreative-biolabs.com

Establishment of Colitis Models in Rodents for Inflammatory Bowel Disease Research

The DNBS-induced colitis model is established by intrarectal administration of DNBS dissolved in ethanol (B145695) to rodents. nih.govcreative-biolabs.com The ethanol serves to disrupt the mucosal barrier of the colon, allowing DNBS to penetrate the intestinal wall. nih.gov Once inside, DNBS acts as a hapten, modifying colonic proteins and components of the gut microbiota, rendering them immunogenic. nih.gov This triggers a host immune response, leading to inflammation that mimics many of the features of human Crohn's disease, such as transmural inflammation and the infiltration of immune cells. nih.gov

The severity of the induced colitis is dependent on the dose of DNBS administered. frontiersin.org Researchers can induce either acute or chronic colitis models. Acute models involve a single administration of DNBS and are useful for studying the initial inflammatory events. frontiersin.org Chronic models, which better represent the relapsing nature of human IBD, can be established through repeated administrations of DNBS. frontiersin.org

Table 2: Characteristics of DNBS-Induced Colitis Model

| Feature | Description | Reference |

|---|---|---|

| Inducing Agent | 2,4-Dinitrobenzenesulfonic acid (DNBS) in ethanol | nih.govcreative-biolabs.com |

| Mechanism | Haptenization of colonic proteins, leading to an immune response | nih.gov |

| Key Pathological Features | Transmural inflammation, infiltration of polymorphonuclear cells | nih.gov |

| Human Disease Correlation | Crohn's Disease | nih.gov |

| Model Types | Acute and chronic models can be established | frontiersin.org |

Investigation of Inflammatory Mediators and Signaling Pathways in Induced Conditions

The DNBS-induced colitis model is an excellent tool for investigating the complex interplay of inflammatory mediators and signaling pathways involved in IBD. researchgate.netnih.gov The inflammatory response in this model is characterized by the upregulation of various pro-inflammatory cytokines and chemokines. researchgate.netnih.govdatadryad.orgnih.gov

Studies using this model have demonstrated the critical role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in the inflammatory cascade. researchgate.netnih.gov DNBS administration leads to the activation of NF-κB, which in turn promotes the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , and Interleukin-6 (IL-6) . researchgate.netresearchgate.net

The model has also been instrumental in studying the role of different immune cells. The inflammation is characterized by the infiltration of neutrophils, macrophages, and lymphocytes. nih.govnih.gov It is considered a T-cell-dependent model, with a predominant Th1-type immune response, involving the production of cytokines such as Interferon-gamma (IFN-γ) . nih.gov Furthermore, the model allows for the investigation of various other inflammatory mediators like reactive oxygen species, nitric oxide, and cell adhesion molecules. nih.gov The role of chemokines, which are crucial for the recruitment of leukocytes to the site of inflammation, has also been extensively studied in this model. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dinitrobenzenesulfonic acid |

| 2,4-Dinitrobenzenesulfonic acid dihydrate |

| 2,4-dinitrophenol (B41442) |

| Bovine serum albumin |

| Ethanol |

| Tumor Necrosis Factor-alpha |

| Interleukin-1β |

| Interleukin-6 |

| Interferon-gamma |

Environmental Fate and Degradation Studies of Nitroaromatic Sulfonic Acids

Investigation as a Model Environmental Contaminant

Nitroaromatic compounds are recognized as significant environmental pollutants, often originating from industrial activities such as the manufacturing of dyes, explosives, and pesticides. nih.govnih.gov Their chemical structure, featuring a stable benzene (B151609) ring and electron-withdrawing nitro groups, renders them resistant to natural degradation processes. nih.gov This persistence, combined with their toxicity and mutagenicity, makes them a priority for environmental remediation research. nih.govnih.gov

While extensive research exists for compounds like nitrobenzene (B124822) and dinitrotoluene, 2,4-Dinitrobenzenesulfonic acid serves as a pertinent model for understanding the environmental behavior of water-soluble nitroaromatic pollutants. The addition of the sulfonic acid group significantly increases its polarity and water solubility compared to its non-sulfonated counterparts. This property influences its transport and distribution in aquatic environments.

Nitroaromatic compounds, in general, are known to be relatively persistent in the environment. epa.gov Under anaerobic conditions, such as those found in some subsurface soils and sediments, the nitro groups can be microbially reduced to form aromatic amines. arizona.edu These transformation products can sometimes be more toxic than the parent compound. arizona.edu The environmental fate of 2,4-Dinitrobenzenesulfonic acid is expected to follow similar pathways, although its high water solubility may lead to greater mobility in groundwater and surface water.

The study of such model compounds is crucial for developing effective strategies to mitigate the environmental risks posed by this class of chemicals. Research into their degradation pathways and the factors influencing their persistence provides the foundational knowledge for designing remediation technologies.

Advanced Oxidation Processes for Remediation Studies

Given the recalcitrant nature of nitroaromatic compounds, conventional wastewater treatment methods are often ineffective. indianchemicalsociety.com This has led to the investigation of Advanced Oxidation Processes (AOPs), which are characterized by the generation of highly reactive hydroxyl radicals (•OH) capable of degrading these persistent organic pollutants. researchgate.netresearchgate.net

Several AOPs have been studied for the remediation of nitroaromatic compounds, with Fenton oxidation and ozonation being among the most prominent.

Fenton Oxidation:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. indianchemicalsociety.comkirj.ee This method has proven effective in degrading various nitroaromatic compounds. indianchemicalsociety.comkirj.eenih.gov The degradation rate is highly dependent on factors such as pH, the molar ratio of the reactants, and temperature. nih.gov Acidic conditions, typically around pH 3, are optimal for the Fenton reaction. nih.gov

Research on compounds structurally similar to 2,4-Dinitrobenzenesulfonic acid, such as nitrobenzene and p-nitrophenol, has demonstrated the efficacy of the Fenton process. For instance, studies have shown that the degradation of nitrobenzene and p-nitrophenol follows pseudo-first-order kinetics. indianchemicalsociety.comnih.gov The efficiency of the process can be enhanced by factors such as increased hydrogen peroxide concentration and higher temperatures. nih.gov

| Compound | Initial Concentration (mg/L) | Optimal pH | Key Findings | Reference |

|---|---|---|---|---|

| Nitrobenzene | 100 | 3 | Complete degradation achieved in 65 minutes with 250 mg/L H₂O₂ and 10 mg/L Fe²⁺. | nih.gov |

| p-Nitrophenol | 100 - 500 | 3.25 - 3.35 | COD removal of over 80% was achieved, indicating effective partial degradation. | indianchemicalsociety.com |

| m-Dinitrobenzene | Not Specified | Not Specified | Degradation rate was found to be dependent on the molar ratio of reactants. | kirj.ee |

Ozonation:

Ozonation is another powerful AOP that can be used to treat water contaminated with nitroaromatic compounds. nih.gov Ozone (O₃) can react directly with organic molecules or decompose to form hydroxyl radicals, which then drive the oxidation process. dss.go.th The effectiveness of ozonation can be enhanced by combining it with UV radiation or hydrogen peroxide. dss.go.th

Studies on the ozonation of nitroaromatic hydrocarbons have shown that the process is a free-radical-mediated reaction. dss.go.th Similar to Fenton oxidation, the efficiency of ozonation is influenced by pH, with higher pH values generally leading to faster degradation rates. nih.gov Research on naphthalene (B1677914) sulfonic acids, which share the sulfonic acid group with 2,4-Dinitrobenzenesulfonic acid, has demonstrated that ozonation can effectively remove these compounds from aqueous solutions and increase their biodegradability. nih.govnih.gov

| Compound | Key Process | Key Findings | Reference |

|---|---|---|---|

| Nitrobenzene | O₃ | Complete degradation was achieved with an ozone dose of 2.5 g/L. The reaction rate increased with higher ozone dose and pH. | nih.gov |

| Nitroaromatic Hydrocarbons | O₃/H₂O₂/UV | Combination with H₂O₂ or UV radiation significantly enhances the removal rate. | dss.go.th |

| Naphthalene Sulfonic Acids | O₃ | Effective removal of COD and TOC, with increased biodegradability of the effluent. | nih.gov |

| Phenol Sulfonic Acid-Syntan | O₃ | Optimal degradation at pH 7, confirming the effectiveness of ozonation for sulfonic acid compounds. | nih.gov |

The application of these AOPs to 2,4-Dinitrobenzenesulfonic acid would likely result in the cleavage of the aromatic ring and the transformation of the nitro groups and the sulfonic acid group into simpler, less harmful inorganic species such as nitrate, sulfate, and carbon dioxide. The specific reaction pathways and kinetics would require dedicated experimental investigation but can be inferred from the extensive research on structurally related nitroaromatic and sulfonic acid compounds.

Computational and Theoretical Investigations of 2,4 Dinitrobenzenesulfonic Acid Hydrate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) and the rotational flexibility of its functional groups. These studies typically employ methods to determine the most stable geometric and conformational states of the molecule.

The molecular structure of 2,4-Dinitrobenzenesulfonic acid consists of a benzene (B151609) ring substituted with two nitro (NO₂) groups at positions 2 and 4, and a sulfonic acid (SO₃H) group at position 1. ebi.ac.uk The hydrate form indicates the presence of one or more water molecules within the crystal lattice. nih.gov The dihydrate form has also been reported. sigmaaldrich.com

Computational methods can predict bond lengths, bond angles, and dihedral angles of the molecule. For the anhydrous form, the InChI key is OVOJUAKDTOOXRF-UHFFFAOYSA-N. sigmaaldrich.com The hydrated form's InChIKey is GWGBNENHEGYJSN-UHFFFAOYSA-N. fishersci.fi The presence of bulky and electron-withdrawing nitro and sulfonic acid groups influences the planarity of the benzene ring and the orientation of the substituents. The interaction between the sulfonic acid group and the water molecule(s) is of particular interest, as hydrogen bonding plays a crucial role in stabilizing the hydrated structure.

Computed Molecular Properties of 2,4-Dinitrobenzenesulfonic Acid Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₈S | nih.gov |

| Molecular Weight | 266.19 g/mol | nih.gov |

| IUPAC Name | 2,4-dinitrobenzenesulfonic acid;hydrate | nih.gov |

| InChI | 1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2 | nih.gov |

| InChIKey | GWGBNENHEGYJSN-UHFFFAOYSA-N | nih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. youtube.com It has proven to be a valuable tool for investigating reaction mechanisms by providing insights into the potential energy surfaces of chemical reactions. numberanalytics.com

Energy Profiles and Transition State Analysis

DFT calculations can be used to map the energy profile of a reaction involving 2,4-Dinitrobenzenesulfonic acid. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction pathway that represents the highest energy barrier. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. researchgate.net

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for dinitrobenzene derivatives, DFT can elucidate the step-wise mechanism involving the formation of a Meisenheimer complex as an intermediate. researchgate.net The energy profile would show the relative energies of the reactants, the Meisenheimer intermediate, the transition states leading to and from the intermediate, and the final products.

Solvent Effects on Reaction Pathways

Solvent plays a critical role in many chemical reactions, and its effect can be incorporated into DFT calculations using various solvent models. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions of 2,4-Dinitrobenzenesulfonic acid, the polarity of the solvent can significantly influence the reaction pathway and rate. For example, in nucleophilic substitution reactions of related 2,4-dinitrobenzene derivatives, the solvent can affect the stability of charged intermediates and transition states. researchgate.net Computational studies on the hydrolysis of a related compound, 2,4-dinitroanisole (B92663) (DNAN), have shown that a weaker dielectric constant in the local environment can favor nucleophilic substitution reactions. nih.gov DFT calculations incorporating solvent effects can predict how the energy profile changes in different solvents, providing a deeper understanding of the reaction mechanism under various conditions. nih.gov

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques are employed to study the non-covalent interactions between this compound and other molecules. These methods are essential for understanding its behavior in complex systems.

Molecular dynamics (MD) simulations, often based on force fields derived from quantum mechanical calculations like DFT, can be used to study the dynamic behavior of this compound in solution or its interaction with biological macromolecules. These simulations provide a time-resolved view of the molecular motions and interactions.

For example, simulations could model the interaction of 2,4-Dinitrobenzenesulfonic acid with proteins. It is known to be used to produce dinitrophenylated antibodies, and simulations could help visualize the binding mode and identify the key amino acid residues involved in the interaction. biosynth.com Furthermore, studies on similar nitroaromatic compounds have utilized molecular dynamics to investigate their interaction with other materials, which can provide insights into potential applications in catalysis or environmental remediation. nih.gov The study of intermolecular interactions is also crucial in understanding the crystal packing of this compound and how impurities might affect its crystal structure and stability. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Optical Spectroscopy and Resonant Wavelength Analysis

Optical spectroscopy is a fundamental tool for probing the electronic structure of 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303). The dihydrate form of this compound has been analyzed using optical spectroscopy, revealing a resonant wavelength of 462 nm. biosynth.com It is also utilized as a reagent in the sensitive detection of carbonyl groups on proteins via surface plasmon resonance, with detection occurring at 280 nm. biosynth.com

UV-Vis spectroscopic analysis of related 2,4-dinitrobenzenesulfenyl halides in tetrahydrofuran (B95107) (THF) provides insight into the chromophoric system. researchgate.net While not the sulfonic acid, these related structures help to understand the electronic transitions. The characteristic absorbance spectra are crucial for monitoring reactions and determining the concentration of the species in solution.

Crystal Structure Determination and Analysis

The precise three-dimensional arrangement of atoms in 2,4-Dinitrobenzenesulfonic acid and its derivatives is determined through single-crystal X-ray diffraction. This powerful analytical method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.

Table 1: Crystallographic Data for a Related Compound Derivative

| Parameter | Value |

| Compound | 2,4-dinitrophenylhydrazone 18 |

| Analysis Method | Single Crystal X-ray Diffraction |

| Determined Feature | Absolute configuration of syn-12,13-dibromide as (12S,13S) |

| Data derived from a study on the total synthesis and structure confirmation of (E)- and (Z)-Ocellenyne. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms involving 2,4-Dinitrobenzenesulfonic acid. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

In a study on the ring-opening polymerization of ε-caprolactone, ¹H NMR was instrumental in confirming the role of 2,4-Dinitrobenzenesulfonic acid (DNBA) as a catalyst and demonstrating the incorporation of the initiator residue at the polymer chain end. rsc.org Similarly, in the unprecedented C-C bond formation via ipso nucleophilic substitution of 2,4-Dinitrobenzenesulfonic acid with active methylene (B1212753) compounds, both ¹H and ¹³C NMR were used to characterize the resulting products, such as Diisopropyl 2-(2,4-dinitrophenyl)malonate. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provide definitive structural proof of the newly formed compounds. nih.gov

Table 2: Representative ¹H NMR Data for a Reaction Product

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

| Diisopropyl 2-(2,4-dinitrophenyl)malonate | CDCl₃ | 8.86 | d, J = 2.4 |

| 8.46 | dd, J₁ = 2.4, J₂ = 8.8 | ||

| 7.79 | d, J = 8.8 | ||

| 5.26–5.06 | m | ||

| 1.29–1.25 | m | ||

| Data from a study on C-C bond formation via ipso nucleophilic substitution. nih.gov |

Mass Spectrometry for Product Identification in Reaction Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it essential for the identification of products in reactions involving 2,4-Dinitrobenzenesulfonic acid.

In the Brønsted acid-catalyzed ring-opening polymerization of ε-caprolactone, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS was used alongside NMR and size-exclusion chromatography (SEC) to characterize the resulting poly(ε-caprolactone). rsc.org This confirmed the controlled nature of the polymerization and the structure of the polymer. rsc.org Furthermore, High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of novel products. For example, the product of the reaction between 2,4-Dinitrobenzenesulfonic acid and diisopropyl malonate was confirmed by HRMS, which showed the calculated mass for the protonated molecule [M + H]⁺ to be 355.1136, with the found mass being 355.1138. nih.gov The NIST WebBook also provides mass spectral data for the parent compound, 2,4-Dinitrobenzenesulfonic acid. nist.gov

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Transformations

As a strong Brønsted acid, 2,4-Dinitrobenzenesulfonic acid is proving to be a versatile catalyst in organic synthesis. Its high acidity and solubility in various organic solvents make it an attractive candidate for a range of acid-catalyzed reactions.

Recent research has highlighted its efficacy as a catalyst in the controlled/living ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). rsc.org This process yields poly(ε-caprolactone) (PCL) with well-defined molecular weights and narrow polydispersity, demonstrating a high degree of control over the polymerization process. rsc.org The mechanism involves the activation of the monomer by protonation, facilitating nucleophilic attack by an initiator, such as benzyl (B1604629) alcohol. This method provides a powerful tool for the synthesis of tailored polyesters.

Beyond polymerization, DNBS has been utilized in other significant organic transformations. It effectively catalyzes the conversion of secondary-benzylic alcohols into N-benzylacetamides through an amidation reaction. scientificlabs.co.uk Furthermore, it is employed in the synthesis of α-hydroxyketones. scientificlabs.co.uk Another notable application is in the preparation of a Brønsted-acidic ionic liquid, 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]), which has shown catalytic activity in the synthesis of trioxane (B8601419). scientificlabs.co.uk

Table 1: Catalytic Applications of 2,4-Dinitrobenzenesulfonic Acid

| Catalytic Transformation | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| Ring-Opening Polymerization | ε-Caprolactone, Benzyl Alcohol | Poly(ε-caprolactone) | Controlled molecular weights and narrow polydispersity. | rsc.org |

| Amidation | Secondary-Benzylic Alcohols | N-Benzylacetamides | Efficient conversion under catalytic conditions. | scientificlabs.co.uk |

| α-Hydroxyketone Synthesis | Not specified | α-Hydroxyketones | Demonstrates catalytic activity for this transformation. | scientificlabs.co.uk |

| Ionic Liquid Synthesis | Not specified | 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate | Forms a Brønsted-acidic ionic liquid. | scientificlabs.co.uk |

Development of Advanced Functional Materials

The catalytic prowess of 2,4-Dinitrobenzenesulfonic acid in polymerization is being leveraged to create advanced functional materials with tailored properties. The controlled nature of the DNBS-catalyzed ring-opening polymerization allows for the synthesis of complex polymer architectures.

A significant advancement is the synthesis of end-functionalized and α,ω-dihydroxy telechelic polyesters. rsc.org By using functional initiators like propargyl alcohol, 5-hexen-1-ol, and 2-hydroxyethyl methacrylate, researchers can introduce specific chemical groups at the ends of the polymer chains. rsc.org These terminal functionalities are crucial for subsequent modifications, such as grafting, cross-linking, or conjugation with other molecules, paving the way for the development of novel biomaterials, drug delivery systems, and hydrogels.

Furthermore, DNBS has been instrumental in the synthesis of well-defined block copolymers. The successful block copolymerization of poly(ε-caprolactone) with poly(δ-valerolactone) (PVL) and poly(trimethylene carbonate) (PTMC) has been demonstrated, resulting in PCL-b-PVL and PCL-b-PTMC, respectively. rsc.org These block copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which have potential applications in nanotechnology and nanomedicine.

Separately, the sodium salt of 2,4-Dinitrobenzenesulfonic acid is utilized in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives, highlighting the broader utility of dinitrobenzenesulfonate compounds in creating complex supramolecular structures. fishersci.comfishersci.ca

Table 2: 2,4-Dinitrobenzenesulfonic Acid in the Synthesis of Functional Materials

| Material Type | Synthetic Method | Key Features | Potential Applications | Reference(s) |

| End-Functionalized Polyesters | DNBS-catalyzed ROP with functional initiators | Tailored end-groups (e.g., alkyne, alkene, hydroxyl) | Biomaterials, Drug Delivery, Hydrogels | rsc.org |

| α,ω-Dihydroxy Telechelic Polyesters | DNBS-catalyzed ROP with diol initiators | Hydroxyl groups at both chain ends | Polymer chain extension, Cross-linking | rsc.org |

| Block Copolymers (PCL-b-PVL, PCL-b-PTMC) | Sequential DNBS-catalyzed ROP | Amphiphilic or biodegradable block structures | Nanotechnology, Nanomedicine | rsc.org |

| Cyclodextrin Derivatives | Synthesis using the sodium salt of DNBS | Aromatic spacer-inserted cyclodextrins | Supramolecular Chemistry, Host-Guest Systems | fishersci.comfishersci.ca |

Refinement of Biological Probes and Disease Models

2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) has a significant dual role in biomedical research, serving both as a tool to induce disease models and as a chemical probe for analytical purposes.

Its most prominent application is in the induction of experimental colitis in animal models, which closely mimics human inflammatory bowel disease (IBD), particularly Crohn's disease. nih.govfrontiersin.orgbohrium.com The intrarectal administration of DNBS in an ethanol (B145695) solution disrupts the colonic mucosal barrier, allowing the hapten (DNBS) to bind to colonic proteins. nih.gov This haptenization makes the proteins immunogenic, triggering a T-cell-dependent immune response characterized by transmural inflammation. nih.gov These models are invaluable for studying the pathogenesis of IBD, including the roles of various cytokines and immune cells, and for evaluating the efficacy of new therapeutic agents. nih.govfrontiersin.org Recent refinements of these models include the development of chronic colitis protocols that better represent the relapsing nature of the human disease. frontiersin.org

In a different capacity, DNBS serves as a biological probe for the detection and quantification of specific functional groups in proteins. It is used as a derivatizing agent for the sensitive detection of carbonyl groups on proteins by surface plasmon resonance. biosynth.com This application is significant for studying oxidative stress, where an increase in protein carbonylation is a key biomarker. Additionally, the related compound 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) is a well-established reagent for the rapid and sensitive determination of free amino groups in proteins and peptides, forming a chromogenic derivative that can be measured spectrophotometrically. thermofisher.com

Table 3: Applications of 2,4-Dinitrobenzenesulfonic Acid in Biomedical Research

| Application | Methodology | Key Insights/Purpose | Reference(s) |

| Inflammatory Bowel Disease Model | Intrarectal administration of DNBS in animals | Induces transmural colitis, mimics Crohn's disease, allows for study of IBD pathogenesis and therapeutics. | nih.govfrontiersin.orgbohrium.com |

| Biological Probe for Carbonyl Groups | Derivatization of proteins followed by surface plasmon resonance | Sensitive detection of protein carbonylation, a marker of oxidative stress. | biosynth.com |

| Biological Probe for Amino Groups (as TNBSA) | Reaction with primary amines to form a chromogenic product | Quantification of free amino groups in proteins and peptides. | thermofisher.com |

In-depth Theoretical and Computational Predictions for Reactivity and Selectivity

While experimental studies have revealed much about the utility of 2,4-Dinitrobenzenesulfonic acid, in-depth theoretical and computational investigations specifically focused on this molecule are an emerging frontier. Such studies are crucial for a fundamental understanding of its reactivity and for predicting its behavior in novel applications.

Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and selectivity of reactions catalyzed by DNBS. For instance, theoretical studies on the electroreduction of related dinitrobenzene compounds have successfully used quantum chemical calculations to elucidate complex reaction pathways, including the protonation of radical anion intermediates. researchgate.net These approaches could be applied to model the catalytic cycle of DNBS in ring-opening polymerization, identifying the transition states and intermediates to rationalize the observed control and selectivity.

Furthermore, computational models can predict the acidity (pKa) of DNBS in different solvent environments, which is a critical parameter for its catalytic activity. Molecular dynamics simulations could be employed to study the interactions of DNBS with substrates and solvents at the atomic level, providing a dynamic picture of the catalytic process. While comprehensive computational studies specifically on 2,4-Dinitrobenzenesulfonic acid hydrate are not yet widely published, the methodologies are well-established and their application to this versatile compound holds the promise of accelerating the discovery of new catalytic transformations and the rational design of novel functional materials. The integration of computational predictions with experimental work will undoubtedly be a key driver of future innovations in the application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for 2,4-dinitrobenzenesulfonic acid hydrate?

- Methodological Answer : The compound is synthesized via sulfonation of 2,4-dinitrochlorobenzene. A common method involves reacting 2,4-dinitrobenzenesulfonyl chloride with water or alcohols under reflux, followed by acidification to precipitate the product . Purification typically involves recrystallization from ethanol or water, with careful pH adjustment to avoid decomposition. Analytical techniques like HPLC (using gradient elution with methanol and buffer solutions) confirm purity .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : The compound is corrosive and irritant (GHS Category 8). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 25°C or below, protected from light and moisture. Avoid contact with reducing agents or bases due to nitro group reactivity .

Q. What analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/acetate buffer (65:35) mobile phase .

- Spectroscopy : FT-IR for sulfonic acid (-SO3H) and nitro (-NO2) group identification (e.g., S=O stretch at ~1180 cm⁻¹, asymmetric NO2 stretch at ~1530 cm⁻¹) .

- Elemental Analysis : Confirm molecular composition (C: 29.03%, H: 1.62%, N: 11.29%, S: 12.92%) .

Advanced Research Questions

Q. How does this compound induce experimental colitis, and what are key endpoints for evaluating inflammation?

- Methodological Answer : In rodent models (e.g., Wistar rats), the compound is administered intrarectally to induce colitis via haptenation of colonic proteins, triggering a Th1-mediated immune response. Key endpoints include histopathological scoring (epithelial damage, leukocyte infiltration), IL-6 mRNA upregulation (measured via qPCR), and myeloperoxidase (MPO) activity for neutrophil quantification .

Q. What mechanistic role does this compound play in Brønsted acid-catalyzed polymerization?

- Methodological Answer : As a strong Brønsted acid (pKa ~ -2), it initiates ring-opening polymerization of ε-caprolactone by protonating the monomer’s carbonyl oxygen, generating an oxonium ion that propagates chain growth. Reaction kinetics are monitored via ¹H NMR (disappearance of monomer peaks at δ 4.2 ppm) and GPC for molecular weight distribution .

Q. How does computational modeling predict the compound’s reactivity in sulfonation reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model electrophilic aromatic substitution, showing nitro groups at positions 2 and 4 direct sulfonation to position 5. Solvent effects (e.g., ethanol vs. dichloromethane) are simulated using COSMO-RS to optimize reaction yield .

Q. What are the contradictions in reported CAS numbers for this compound, and how should researchers resolve them?

- Methodological Answer : Discrepancies exist between CAS 89-02-1 (widely accepted in safety data sheets and synthesis studies) and CAS 1989-2-1 (likely a typographical error in older catalogs). Researchers should prioritize peer-reviewed sources and verify via the NIST Chemistry WebBook or Reaxys .

Methodological Notes for Data Interpretation

- Chromatographic Retention Shifts : In gradient elution, retention times vary with mobile phase composition. For dinitroaromatics, a 5–95% methanol gradient over 20 minutes resolves 2,4-dinitrobenzenesulfonic acid from contaminants like dinitrophenol .

- Handling Discrepancies in Melting Points : Anhydrous forms melt at 130°C, while hydrates (e.g., dihydrate) melt at 95–98°C. Confirm hydration state via thermogravimetric analysis (TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.